2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethanamine
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Overview
Description
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethanamine is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethanamine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods may involve the use of advanced techniques such as high-throughput synthesis and automated reaction monitoring to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Typically involves reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Often uses halogenating agents such as thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in treating parasitic infections and certain types of cancer.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the function of certain enzymes or disrupt the integrity of microbial cell membranes, leading to antimicrobial effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- Thiabendazole
- Albendazole
- Mebendazole
Compared to these compounds, 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethanamine may offer unique advantages such as higher potency or broader spectrum of activity .
Properties
IUPAC Name |
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-9-7-11-12(8-10(9)2)15-13(14-11)17-6-5-16(3)4/h7-8H,5-6H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJWDGAAWVUQOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)SCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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